2-[(2-Aminophenyl)amino]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMZBHIKNYPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366599 | |
| Record name | 2-[(2-aminophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-58-3 | |
| Record name | 2-[(2-aminophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Aminophenyl Amino Ethanol and Its Analogues
Catalytic Reduction Approaches
Catalytic reduction stands as the most prominent and effective method for converting the nitro group of the precursor into the essential amino group of the target compound. These approaches can be broadly categorized by the type of catalyst and hydrogen source employed.
The direct addition of hydrogen across the nitro group, known as hydrogenation, is a cornerstone of this synthetic pathway. The choice of catalyst is paramount and significantly influences the reaction's efficiency, selectivity, and conditions.
Palladium, particularly when supported on carbon (Pd/C), is a frequently chosen catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com This method is valued for its high efficacy under mild conditions, often at ambient temperature and pressure. arizona.edu The reaction is typically carried out in solvents such as ethanol (B145695), methanol, or ethyl acetate. arizona.edu Dichloromethane has also been demonstrated as a useful, non-flammable solvent for these reactions. arizona.edu
Researchers have developed highly dispersed palladium nanoparticles anchored on various supports to enhance catalytic performance. For instance, palladium nanoparticles on a resorcin google.comarene-based metal-organic dimer have shown efficient catalytic performance and high selectivity for nitroarene hydrogenation under mild conditions. rsc.org Furthermore, commercially available Pd/C has been effectively used in tandem reactions, such as the synthesis of β-amino alcohols from nitroarenes and epoxides, where the catalyst facilitates both the hydrogenation of the nitro group and the subsequent ring-opening of the epoxide. nih.gov
| Catalyst System | Hydrogen Source | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol, Methanol, Dichloromethane | Effective for reducing nitroarenes under mild, ambient conditions. | commonorganicchemistry.comarizona.edu |
| Pd Nanoparticles on Metal-Organic Dimer | H₂ Gas | Not Specified | Highly dispersed nanoparticles show efficient performance and high selectivity. | rsc.org |
| Palladium on Carbon (Pd/C) | Methanol (Transfer Hydrogenation) | Methanol | Enables tandem synthesis of β-amino alcohols from nitroarenes and epoxides. | nih.gov |
| Palladium Catalysis | Ethanol (Transfer Hydrogenation) | Ethanol | Demonstrates that ethanol can act as a hydrogenating agent for certain substrates. | nih.gov |
Raney nickel is a well-established and cost-effective catalyst for the reduction of nitro groups. commonorganicchemistry.comtandfonline.com It is often employed in industrial processes and serves as a viable alternative to palladium catalysts, particularly for substrates where dehalogenation might be a concern. commonorganicchemistry.comrsc.org The hydrogenation is typically performed with hydrogen gas in solvents like ethanol or isopropanol. uctm.edugoogle.com
Significant research has focused on optimizing the activity of Raney nickel catalysts. One approach involves the creation of a high-iron content Raney nickel catalyst, which has demonstrated higher activity and improved yields due to a reduction in by-product formation. google.com Another method to enhance catalytic activity involves the addition of a small amount of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, to the reaction system. This has been shown to significantly increase the reaction rate in the reduction of 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol, a close analogue of the target compound. google.com
| Catalyst | Additive (mol per mol of substrate) | Reaction Time (minutes) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| Raney Nickel | None (Comparative Example) | 84 | 100 | 99.1 |
| Raney Nickel | Sodium Hydroxide (0.0023) | 20 | 100 | Not Specified |
| Raney Nickel | Sodium Hydroxide (0.00115) | 25 | 100 | 93.5 |
| Raney Nickel | Potassium Hydroxide (0.0016) | 33 | Not Specified | Not Specified |
Catalytic transfer hydrogenation (CTH) offers a significant advantage over methods using pressurized hydrogen gas by providing a safer, more convenient, and often more selective alternative. bohrium.comwikipedia.org In CTH, an organic molecule serves as the hydrogen donor in the presence of a catalyst. Commonly used hydrogen donors include isopropanol, formic acid, and its salts like ammonium (B1175870) formate (B1220265). tandfonline.comwikipedia.orgmdpi.com
Palladium on carbon is a frequently used catalyst for these reactions. mdpi.com The CTH of aromatic nitro compounds using ammonium formate and Pd/C has been shown to be a simple and clean approach for synthesizing substituted anilines, tolerating a wide variety of other functional groups. mdpi.com A patented method for preparing an analogue of the target compound involves the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride using Pd/C as the catalyst and an organic compound, such as ammonium formate, as the hydrogen donor in an alcohol solvent. google.com This approach avoids the technical and safety issues associated with using hydrogen gas, making it well-suited for industrial production. google.com
The selective reduction of a nitro group in a molecule containing other reducible functionalities, such as in nitroanilines, is a critical transformation in organic synthesis. nih.gov The reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is a representative reaction for this class. nih.gov Various catalytic systems have been developed to achieve this conversion. Traditional methods include the use of iron powder in an acidic medium. google.com
More recent research has explored the use of various nanocatalytic systems. rsc.org For example, silica-supported gold nanoparticles have been reported as effective catalysts for the reduction of 2-nitroaniline in an aqueous medium. nih.gov Other systems, such as CoMn2O4 nanoparticles, have also been utilized for the reduction of 2-nitroaniline using sodium borohydride (B1222165) as the reductant. rsc.org The choice of catalyst and reaction conditions allows for the chemoselective reduction of the nitro group while preserving other functionalities within the molecule.
Hydrogenation of Nitro-Precursors
Condensation and Nucleophilic Substitution Reactions
The synthesis of the precursor molecule, 2-[(2-Nitrophenyl)amino]ethanol, is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol. In a typical procedure, these reactants are heated under reflux in a solvent such as n-butanol, yielding the desired product in good yield after workup.
Analogous condensation reactions are widely used to form similar C-N bonds. For example, N-substituted anilines can be synthesized through a catalyst- and additive-free process involving the imine condensation of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org Similarly, the condensation of o-aminophenols with aldehydes or carboxylic acid derivatives is a common strategy for synthesizing 2-substituted benzoxazoles and related heterocyclic structures, demonstrating the versatility of condensation chemistry in building complex aniline (B41778) derivatives. researchgate.netnih.govsciforum.net
Reaction of 2-Nitroaniline with Ethylene Oxide
A primary route to synthesizing 2-[(2-aminophenyl)amino]ethanol involves a two-step process starting with 2-nitroaniline. The first step is the reaction of a nitrated precursor with an alcohol source. For example, 2-((2-nitrophenyl)amino)ethanol (B1581580) can be synthesized by reacting 1-chloro-2-nitrobenzene with 2-aminoethanol. In a typical procedure, a solution of 1-chloro-2-nitrobenzene and an excess of 2-aminoethanol in n-butanol is heated under reflux for several hours. After reaction completion, the mixture is concentrated, and the product is extracted, yielding an orange solid.
The subsequent and crucial step is the reduction of the nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation. The intermediate, 2-((2-nitrophenyl)amino)ethanol, is reduced using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, to yield the final product, this compound. This reduction step is critical for achieving the desired diamine structure.
Condensation with Diaminobenzene Derivatives
The synthesis of analogues of this compound can be achieved through the condensation of o-phenylenediamine or its derivatives with various carbonyl compounds or other electrophiles. This approach is widely used to form heterocyclic structures like benzimidazoles. researchgate.netchemicalforums.com For instance, the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions is a standard method for preparing 2-substituted benzimidazoles. chemicalforums.com
Similarly, reacting o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid leads to the formation of 2-chloromethylbenzimidazole. google.com The reaction mechanism involves the nucleophilic attack of one of the amino groups on the electrophilic partner, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. chemicalforums.com By choosing different starting materials, such as substituted o-phenylenediamines or various electrophilic reagents, a wide array of analogues can be synthesized, which is crucial for developing new pharmaceutical compounds and materials. Water has been shown to be an effective medium for some of these reactions, promoting selectivity and simplifying the work-up process. rsc.org
Reactions with Carbon Disulfide for Thiazine (B8601807) Derivatives
Thiazine derivatives, which are heterocyclic compounds containing both sulfur and nitrogen, can be synthesized from amino alcohol precursors. The reaction of compounds containing an amino group with carbon disulfide is a known method for forming thiourea (B124793) intermediates, which can then cyclize to form various sulfur-containing heterocycles. For example, the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate (a derivative of carbon disulfide) generates β-hydroxy thioureas. These intermediates can then undergo acid-catalyzed cyclization to form 1,3-thiazinan-2-imines. nih.gov
While direct reaction data for this compound with carbon disulfide is not detailed in the provided context, the general reactivity of vicinal amino alcohols suggests a pathway to thiazine derivatives. The amino groups could react with carbon disulfide to form dithiocarbamates or thiourea-like linkages, which upon intramolecular cyclization involving the hydroxyl group, could lead to the formation of a thiazine or related heterocyclic ring system. This class of compounds is of interest for their potential biological activities.
Industrial Scale Production Considerations and Process Optimization
The industrial production of 2-(o-aminophenyl)ethanol, a closely related compound and key intermediate, often relies on the catalytic hydrogenation of 2-(o-nitrophenyl)ethanol. google.com Raney nickel is a versatile and widely used catalyst for such reductions due to its high activity and ability to hydrogenate a variety of functional groups at room temperature. wikipedia.orgmasterorganicchemistry.com However, for the specific reduction of 2-(o-nitrophenyl)ethanol, standard Raney nickel catalysts can exhibit lower than desired activity. google.com
To enhance the efficiency of this process for industrial applications, process optimization is critical. Research has shown that the catalytic activity of Raney nickel in this specific reduction can be significantly improved by adding a small amount of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. google.com This addition leads to a marked increase in the reaction rate, allowing for complete conversion of the starting material in a much shorter time. For example, in a batch process under hydrogen pressure, the addition of a specific molar ratio of sodium hydroxide to the nitro-precursor can reduce reaction times from over an hour to around 20 minutes, achieving yields of over 99%. google.com
Factors influencing industrial production include:
Catalyst Selection: While Raney nickel is common, catalysts with promoters like iron may offer enhanced activity and selectivity. google.com
Reaction Conditions: Optimization of temperature, hydrogen pressure, and solvent is crucial. researchgate.net
Process Type: Both batch and continuous hydrogenation processes can be employed. preciouscatalyst.com
Cost Reduction: Reactivation and reuse of spent catalysts can significantly lower production costs. preciouscatalyst.com
The table below summarizes findings from a patented process improvement for the synthesis of 2-(o-aminophenyl)ethanol. google.com
| Parameter | Without Additive | With NaOH Additive |
| Reactant | 2-(o-nitrophenyl)ethanol | 2-(o-nitrophenyl)ethanol |
| Catalyst | Raney Nickel | Raney Nickel |
| Reaction Time | 84 minutes | ~20-60 minutes |
| Conversion | 100% | 100% |
| Yield | 99.1% | 98.9% - 99.5% |
Stereoselective Synthesis and Chiral Resolution for Optically Active Analogues
Chiral 1,2-amino alcohols are vital structural motifs in a vast number of natural products and pharmaceutical drugs. nih.govnih.gov Consequently, the development of methods for their stereoselective synthesis is a major focus in organic chemistry. acs.orgwestlake.edu.cn These methods aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.
Key strategies for synthesizing optically active analogues of this compound include:
Asymmetric Catalysis: This involves using a chiral catalyst to direct the formation of a specific enantiomer or diastereomer. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been used to produce a variety of chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. acs.org Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines can yield β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), can synthesize chiral N-substituted and primary 1,2-amino alcohols with outstanding stereoselectivity (often >99% ee). nih.govresearchgate.net Dual-enzyme cascade systems have been developed to produce bichiral amino alcohols from diketones with high chemo- and stereoselectivity. nih.gov
Chiral Resolution: This classical approach involves separating a racemic mixture of enantiomers. While not a stereoselective synthesis, it can be an effective way to obtain optically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chromatography on a chiral stationary phase.
The choice of method depends on the specific target molecule, available starting materials, and desired scale of production. The development of robust and scalable stereoselective methods is crucial for accessing medicinally important compounds. acs.orgwestlake.edu.cn
Chemical Transformations and Functional Group Reactivity
Oxidation Reactions: Quinone Formation
The aminophenol moiety within 2-[(2-Aminophenyl)amino]ethanol is susceptible to oxidation. Under the influence of common oxidizing agents, the compound can be transformed to form the corresponding quinones. Reagents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) are typically employed for this type of transformation. The oxidation process involves the conversion of the aminophenol group into a quinone-imine or related structure, which is a common reaction for ortho-aminophenols.
Reduction Reactions for Structural Modification
Reduction reactions are fundamental to the synthesis of this compound itself. The most common synthetic route involves the catalytic reduction of a nitro group precursor. Specifically, 2-(o-nitrophenyl)ethanol is reduced to yield this compound. google.com This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium or Raney nickel. google.com
Industrial-scale production often utilizes a Raney nickel catalyst. google.com The efficiency of this process can be significantly improved by the addition of a small amount of an alkali compound, such as sodium hydroxide (B78521), which enhances the catalyst's activity and increases the reaction rate. google.com The conversion of the nitro-precursor is often complete, with high yields of the desired aminophenylethanol product. google.com
Table 1: Conditions for the Reduction of 2-(o-nitrophenyl)ethanol
| Catalyst | Additive | Reaction Time | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Raney Nickel | Sodium Hydroxide (0.0015 mol) | 43 minutes | 100 | 99.5 | google.com |
| Raney Nickel | Sodium Hydroxide (0.0023 mol) | 20 minutes | 100 | 98.9 | google.com |
| Raney Nickel | Potassium Hydroxide (0.0016 mol) | 33 minutes | 100 | 98.5 | google.com |
| Palladium | - | - | - | - |
An alternative approach that avoids the use of high-pressure hydrogen gas involves using an organic compound as a hydrogen donor in a catalytic transfer hydrogenation. google.com For instance, ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst to reduce the nitro group, a method that is often more amenable to standard laboratory and industrial production due to enhanced safety and simpler equipment requirements. google.com
Nucleophilic Substitution Processes
The amino groups in this compound allow the molecule to act as a nucleophile. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to many of its applications as a building block in the synthesis of more complex molecules, including dyes and pharmaceutical agents. The compound can participate in various biochemical pathways by acting as a nucleophile.
Derivatization Strategies via Amino and Hydroxyl Functionalities
The presence of both amino and hydroxyl groups offers a rich platform for derivatization, allowing for selective or exhaustive functionalization to synthesize a wide array of derivatives.
Alkylation can occur at either the amino or the hydroxyl groups. Selective alkylation of the amino group in aminophenol-type structures can be achieved through methods like imination followed by reduction. researchgate.net More modern and efficient methods include "hydrogen-borrowing" catalysis, also known as "borrowing hydrogen methodology". nih.govosti.gov This process enables alcohols to be used as alkylating agents for amines. osti.gov Catalyzed by ruthenium or iridium complexes, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine. osti.gov The resulting imine is subsequently reduced by the "borrowed" hydrogen, yielding the N-alkylated amine. osti.gov This method is advantageous as it uses readily available alcohols as alkylating agents and generates water as the primary byproduct.
The amino and hydroxyl groups of this compound can readily undergo acylation. A notable application is the one-pot cyclization reaction with carboxylic acids to produce N-acyl indolines. sigmaaldrich.com This transformation likely proceeds through the initial N-acylation of the primary aromatic amine, followed by an intramolecular cyclization involving the hydroxyl group, facilitated by reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). sigmaaldrich.com This reaction provides an efficient route to synthesize substituted indoline (B122111) scaffolds, which are common in pharmaceutical chemistry.
The nucleophilic character of the amino and hydroxyl groups allows for the introduction of phosphorus-containing moieties. This can be achieved through reactions with various electrophilic phosphorus reagents. For instance, reaction with phosphorus halides (e.g., PCl₃, POCl₃) or other activated phosphorus species can lead to the formation of phosphoramidites, phosphonamides, or phosphate (B84403) esters.
The synthesis of functionalized aminoalkyl organophosphorus compounds often utilizes the reactivity of amines with phosphorus reagents. researchgate.net While direct examples for this compound are not prevalent in the searched literature, general methods for the phosphorylation of amines and alcohols are well-established. For example, the reaction of an amine with a phosphine (B1218219) oxide derivative or the addition of a P-H group across a double bond can be used to create C-P bonds. researchgate.net Similarly, phosphate groups can be introduced onto hydroxyl functions to form phosphate esters, a strategy used to modify the properties of molecules, for instance, by binding to metal-organic frameworks. ufl.edu These general principles suggest that this compound can be functionalized with a variety of phosphorus-containing groups to create novel ligands or biologically active compounds.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(o-nitrophenyl)ethanol |
| Ammonium formate |
| Carbon tetrachloride |
| Hydrogen peroxide |
| N-acyl indolines |
| Palladium on carbon (Pd/C) |
| Potassium hydroxide |
| Potassium permanganate |
| Raney nickel |
| Sodium hydroxide |
Formation of Schiff Base Derivatives
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of this compound, the primary aromatic amine group is the more reactive site for this transformation.
The synthesis of novel Schiff bases can be achieved through the reaction of this compound with various carbonyl-containing compounds. For instance, condensation with benzoin (B196080) in the presence of an acid catalyst leads to the formation of a Schiff base. asrjetsjournal.orgasrjetsjournal.org The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol (B145695). asrjetsjournal.org The imine group in the resulting Schiff base is a key structural feature responsible for many of their biological activities. asrjetsjournal.org
Similarly, Schiff bases can be prepared from the reaction of aminophenol derivatives with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine (B128534) in refluxing ethanol. nih.gov This reaction proceeds via a nucleophilic attack of the amine group on the trimethinium salt. nih.gov
The formation of Schiff bases can also be a preliminary step in the synthesis of more complex molecules. For example, Schiff bases derived from o-hydroxyacetophenone and ethylenediamine (B42938) can act as ligands for the formation of metal complexes. arid.myresearchgate.net
Table 1: Examples of Schiff Base Formation Reactions
| Reactants | Product | Reaction Conditions | Reference |
| This compound, Benzoin | Schiff base | Acid catalyst, Refluxing ethanol | asrjetsjournal.org |
| Aminophenol derivatives, 2-Substituted 1,3-bis(dimethylamino)-trimethinium salts | Schiff base derivatives | Triethylamine, Refluxing ethanol | nih.gov |
| o-Hydroxyacetophenone, Ethylenediamine | Schiff base ligand | Refluxing ethanol | arid.myresearchgate.net |
Heterocyclic Ring Formation Pathways
The bifunctional nature of this compound, possessing both nucleophilic amine and hydroxyl groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Tetrahydroquinoxalines: These bicyclic heterocyclic compounds can be synthesized through various methods. One approach involves the one-pot synthesis from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds mediated by diboronic acid in water. rsc.org This method is notable for its use of water as both a solvent and a hydrogen donor. Another strategy is the asymmetric hydrogenation of quinoxalines, catalyzed by rhodium-thiourea complexes, which yields enantiopure tetrahydroquinoxalines. nih.gov This reaction can be performed under mild conditions and has been successfully scaled up. nih.gov Furthermore, Ir-catalyzed asymmetric hydrogenation of quinoxalines provides access to both enantiomers of tetrahydroquinoxaline derivatives by simply changing the reaction solvent. rsc.org
Benzodiazepines: This class of psychoactive compounds is of significant medicinal importance. A common synthetic route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. nih.gov This reaction can be catalyzed by various acidic catalysts, including H-MCM-22, which allows the reaction to proceed efficiently at room temperature. nih.gov 2-Aminobenzophenones are key precursors for the synthesis of 1,4-benzodiazepines. researchgate.net The synthesis of these precursors can be achieved through methods like Friedel-Crafts acylation or Grignard reactions. researchgate.net The subsequent cyclization to form the benzodiazepine (B76468) ring often involves reaction with an amino acid or its derivative. google.comgoogle.com
Table 2: Synthesis of Tetrahydroquinoxalines and Benzodiazepines
| Target Heterocycle | Starting Materials | Key Reagents/Catalysts | Reference |
| Tetrahydroquinoxalines | 2-Amino(nitro)anilines, 1,2-Dicarbonyl compounds | Diboronic acid, Water | rsc.org |
| Tetrahydroquinoxalines | Quinoxalines | Rh-thiourea complex, H₂ | nih.gov |
| Tetrahydroquinoxalines | Quinoxalines | Ir-catalyst, H₂ | rsc.org |
| 1,5-Benzodiazepines | o-Phenylenediamines, Ketones | H-MCM-22 | nih.gov |
| 1,4-Benzodiazepines | 2-Aminobenzophenones, Amino acids | Various | researchgate.netgoogle.comgoogle.com |
Indoles: The indole (B1671886) nucleus is a fundamental structural motif in many biologically active compounds. The Fischer indole synthesis is a classical method for constructing the indole ring, involving the reaction of an aryl hydrazine (B178648) with an aldehyde or ketone under acidic conditions. youtube.comyoutube.com A more modern approach for the synthesis of 3-ethoxycarbonylindoles involves the addition of ethyl diazoacetate to 2-aminobenzaldehydes, which offers excellent functional group tolerance and regiochemical control. nih.gov Furthermore, a one-pot synthesis of 2-aminoindoles can be achieved through a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines. rsc.org
Indolines: The synthesis of 2,2-disubstituted indolin-3-ones can be accomplished via an umpolung oxidative cyclization of ethyl 2-(2-amino-N-tosylanilino)-3-oxobutanoate derivatives using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA). acs.org This method allows for the formation of various substituted indolinones.
Gold-catalyzed cyclization reactions have emerged as powerful tools for the construction of complex molecular architectures. While direct examples involving this compound are not prevalent in the provided search results, the principles of gold-catalyzed reactions on similar structures are informative. For instance, gold-catalyzed deoxygenative Nazarov cyclization of 2,4-dien-1-als can lead to highly substituted cyclopentenes. nih.gov This type of catalysis is compatible with a variety of nucleophiles, including amines, suggesting its potential applicability to derivatives of this compound for constructing spirocyclic and fused ring systems. The synthesis of indolo[2,3-b]quinolines, a related framework, has been achieved through various methods, including the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. nih.gov
The synthesis of various five-membered heterocyclic rings containing selenium, sulfur, or phosphorus can be achieved from precursors derived from this compound.
Selenadiazoles and Thiadiazoles: A convenient synthesis of selenadiazole and thiadiazole derivatives incorporating a pyridazine (B1198779) moiety has been described. semanticscholar.org The synthesis starts from 4-(4-aminophenyl)-4-oxobutanoic acid, which is converted to a pyridazinone derivative. Subsequent reaction with semicarbazide (B1199961) hydrochloride, followed by oxidative cyclization with selenium dioxide or cyclization with thiosemicarbazide, yields the corresponding selenadiazole or thiadiazole derivatives. semanticscholar.orgnih.gov The synthesis of 2-acyl-benzo[1,3-d]selenazoles can be achieved through a domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. rsc.org
Diazaphospholes: The synthesis of diazaphosphole derivatives can also be initiated from a pyridazinone precursor. The reaction of the pyridazinone with phenylhydrazine, followed by cyclocondensation with phosphorus trichloride (B1173362) in the presence of triethylamine, affords the corresponding diazaphospholopyridazine derivative. semanticscholar.org
Table 3: Synthesis of Selenadiazole, Thiadiazole, and Diazaphosphole Derivatives
| Heterocycle | Key Precursor | Key Reagents | Reference |
| Selenadiazole | Pyridazinone semicarbazone | Selenium dioxide | semanticscholar.org |
| Thiadiazole | Pyridazinone | Thiosemicarbazide | semanticscholar.orgnih.gov |
| Diazaphosphole | Pyridazinone phenylhydrazone | Phosphorus trichloride, Triethylamine | semanticscholar.org |
| 2-Acyl-benzo[1,3-d]selenazole | Aryl methyl ketones, Bis(2-aminophenyl) diselenide | Na₂S₂O₅ | rsc.org |
Mechanistic Insights into Reactivity and Biological Action
Catalytic Reaction Mechanisms
The compound serves as a valuable precursor in synthetic organic chemistry, particularly in reactions catalyzed by transition metals. Its functional groups are adept at participating in sophisticated reaction cascades, including hydrogen borrowing and cyclization processes, to form nitrogen-containing heterocyclic structures.
The concept of hydrogen borrowing or hydrogen auto-transfer represents an efficient and sustainable strategy for forming carbon-nitrogen bonds. This methodology allows alcohols, which are typically poor electrophiles, to act as alkylating agents for amines, with water being the only stoichiometric byproduct. The general mechanism involves three key steps:
Dehydrogenation: A metal catalyst, often from the platinum group (e.g., Iridium, Ruthenium, Palladium), temporarily removes hydrogen from the alcohol, oxidizing it to an intermediate aldehyde or ketone.
Condensation: The newly formed carbonyl compound undergoes condensation with an amine to form a Schiff base or enamine intermediate.
Hydrogenation: The catalyst then transfers the "borrowed" hydrogen back to the intermediate, reducing it to the final alkylated product.
While direct studies detailing the use of 2-[(2-Aminophenyl)amino]ethanol in hydrogen borrowing N-alkylation are not extensively documented in the retrieved literature, its structure is well-suited for such transformations. For instance, its primary aromatic amine could be alkylated by various alcohols. Conversely, the ethanol (B145695) moiety of the compound itself could theoretically act as the electrophile precursor to alkylate other amines. This process is catalyzed by various transition metals, with palladium(II) complexes being noted for their efficacy in the N-alkylation of a wide range of amines with primary alcohols.
In the synthesis of benzimidazoles, a related compound, 2-aminobenzyl alcohol, is used in a catalytic approach. The synthesis involves the reaction of the alcohol with other amines, where the alcohol is likely oxidized in situ to an aldehyde, which then condenses with the diamine structure to initiate cyclization. Given that this compound possesses both the necessary o-phenylenediamine (B120857) structure and an alcohol function, it represents a potential single precursor for forming substituted benzimidazoles or related fused heterocycles through an intramolecular hydrogen borrowing mechanism, although specific examples are not detailed in the available research.
The ortho-disubstituted aromatic structure of this compound makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often mediated by metal catalysts that facilitate key bond-forming steps.
One of the primary applications is the synthesis of tetrahydroquinoxalines. This transformation can be achieved through a catalytic hydrogen transfer reaction. The mechanism involves the intramolecular condensation of the two amino groups with the ethanol moiety. A proposed pathway begins with the metal-catalyzed oxidation of the alcohol to an aldehyde. This intermediate aldehyde then undergoes an intramolecular cyclization via nucleophilic attack by the adjacent secondary amine, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a dihydroquinoxaline, which is then reduced by the catalyst (using the hydrogen initially borrowed from the alcohol) to the final tetrahydroquinoxaline product.
Another significant application involves the synthesis of benzodiazepine (B76468) derivatives. Methylation of the secondary amine in this compound yields 2-[(2-Aminophenyl)(methyl)amino]ethanol. This derivative serves as an intermediate in iridium-catalyzed N-heterocyclization reactions to produce tetrahydrobenzo[b]diazepines. The methylation introduces steric hindrance that can influence the reactivity and outcome of the cyclization process. The mechanism likely follows a similar path of alcohol oxidation followed by intramolecular cyclization.
Furthermore, iron-catalyzed oxidative cyclization has been demonstrated for related structures like 2-amino styrenes, which react with alcohols to form polysubstituted quinolines. This process involves the in-situ oxidation of the alcohol to an aldehyde, followed by imine condensation, radical cyclization, and subsequent oxidative aromatization to yield the quinoline (B57606) scaffold.
Molecular Interactions and Target Binding
The biological activity of this compound and its derivatives is rooted in their ability to interact with biomacromolecules like enzymes, proteins, and nucleic acids. These interactions are governed by the compound's functional groups, which can engage in hydrogen bonding, electrostatic interactions, and hydrophobic contacts.
The molecule can act as a modulator of enzyme activity by binding to active or allosteric sites. For instance, derivatives of this compound have been explored for their potential as antihistamines, which function by blocking histamine (B1213489) receptors. While specific inhibition modalities for the parent compound are not widely detailed, the principles of enzyme inhibition can be inferred from related structures. For example, ethanol is known to act as a competitive inhibitor for the enzyme alcohol dehydrogenase, competing with other substrates like methanol. This competitive inhibition occurs because ethanol, as a structural analog of the natural substrate, binds to the active site, preventing the enzyme from metabolizing the more toxic substance.
Similarly, other amino alcohol structures have been shown to inhibit enzymes. The inhibition can be:
Competitive: Where the inhibitor, structurally similar to the substrate, competes for the same active site.
Non-Competitive: Where the inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate binding.
Uncompetitive: Where the inhibitor binds only to the enzyme-substrate complex.
Given its structure, this compound could potentially act as a structural analog for endogenous substrates in various biochemical pathways, leading to competitive inhibition.
The interaction with nucleic acids is a cornerstone of many anticancer and antimicrobial agents. While direct studies on DNA binding by this compound are sparse, the mechanisms can be extrapolated from the general behavior of aromatic amines and the use of ethanol in DNA manipulation. Ethanol precipitation is a standard laboratory technique used to purify DNA. This process works by adding ethanol to an aqueous solution containing DNA and salt. The ethanol reduces the solvent's dielectric constant, which diminishes the shielding of charges. This allows the positive salt ions (e.g., Na+) to neutralize the negatively charged phosphate (B84403) backbone of the DNA, causing the DNA to become less soluble and precipitate.
While this demonstrates a general interaction, specific binding relevant to biological action involves more direct modes:
Intercalation: Aromatic planar systems can insert themselves between the base pairs of the DNA double helix.
Groove Binding: Molecules can bind non-covalently to the minor or major grooves of the DNA.
Covalent Binding: Highly reactive species can form covalent bonds with DNA bases, often leading to mutagenesis or cell death.
The phenyl ring of this compound provides a potential platform for π-stacking interactions with DNA bases, and its amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions within the DNA grooves or with associated proteins.
Intramolecular Interactions and Conformational Preferences
The three-dimensional shape (conformation) of a flexible molecule like this compound is determined by the rotation around its single bonds. These conformational preferences are governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, primarily hydrogen bonds.
For simple 1,2-aminoalcohols like 2-aminoethanol, the gauche conformation is found to be more stable than the anti (or trans) conformation. This preference is counterintuitive from a purely steric perspective but is explained by the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group's hydrogen and the lone pair of the nitrogen atom (OH···N).
This principle is highly relevant to this compound. The molecule possesses multiple hydrogen bond donors (the -OH and two -NH groups) and acceptors (the N and O atoms). This allows for the formation of stable, ring-like structures through intramolecular hydrogen bonding. A crystallographic study of a related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, confirmed the presence of a bifurcated intramolecular hydrogen bond where the N-H group interacts simultaneously with the oxygen and a chlorine atom (N—H···(O,Cl)). This interaction significantly stabilizes the molecular conformation.
In this compound, the most likely intramolecular hydrogen bonds would be:
O-H···N: Between the hydroxyl proton and the secondary amine nitrogen.
N-H···O: Between the secondary amine proton and the hydroxyl oxygen.
These interactions would constrain the rotation around the C-C and C-N bonds of the ethanolamine (B43304) side chain, favoring a folded or gauche-like conformation to bring the functional groups into proximity. The dihedral angles observed in related crystal structures, such as the 64.94° angle between the C-C-O fragment and its parent benzene (B151609) ring in 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, quantify this non-planar, folded geometry.
Table of Mentioned Compounds
Role of O-H/π and N-H/π Hydrogen Bonding
The structure of this compound allows for several types of intramolecular hydrogen bonds (IMHBs), which are critical in determining its preferred three-dimensional structure and chemical behavior. The primary interactions include conventional hydrogen bonds, such as O-H···N and N-H···O, as well as non-conventional interactions involving the π-system of the phenyl ring.
The most significant conventional hydrogen bond is the O-H···N interaction between the hydroxyl group of the ethanol tail and the nitrogen of the secondary amine. Studies on similar, simpler linear aminoalcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that the formation of an O-H···N intramolecular hydrogen bond is a dominant factor in their conformational preference in the gas phase. ustc.edu.cn The strength of this bond is highly dependent on the length of the carbon backbone, which dictates the size of the resulting ring-like structure; a six-membered ring, as would be formed in 3-aminopropanol, is often the most stable. ustc.edu.cn For this compound, this interaction would result in a five-membered ring, which is generally weaker but still a significant stabilizing force. nih.gov
In addition to the primary O-H···N bond, a weaker N-H···O interaction, where the secondary amine's hydrogen acts as the donor and the hydroxyl oxygen as the acceptor, is also possible. However, theoretical calculations on simple aminoalcohols suggest that the O-H···N conformation is significantly more stable. ustc.edu.cn
Furthermore, the presence of the aromatic phenyl ring introduces the possibility of non-conventional hydrogen bonds, specifically O-H/π and N-H/π interactions. In these arrangements, the hydrogen atom of the hydroxyl or amine group interacts with the electron cloud of the benzene ring. While weaker than conventional hydrogen bonds, these interactions can play a crucial role in the conformational landscape of flexible molecules containing phenyl groups. The geometry must allow the O-H or N-H bond to orient itself towards the face of the aromatic ring for this interaction to occur.
The table below summarizes the potential intramolecular hydrogen bonds within the this compound molecule.
| Interaction Type | Donor Group | Acceptor Group | Governing Factors |
| Conventional H-Bond | Hydroxyl (-OH) | Secondary Amine (-NH-) | Bond length and angle, conformational flexibility of the ethanolamine chain. |
| Conventional H-Bond | Secondary Amine (-NH-) | Hydroxyl (-OH) | Generally less favorable than O-H···N due to electronegativity differences. |
| Non-Conventional H-Bond | Hydroxyl (-OH) | Phenyl Ring (π-system) | Conformation, orientation of the hydroxyl group relative to the ring. |
| Non-Conventional H-Bond | Primary/Secondary Amine (-NH2/-NH-) | Phenyl Ring (π-system) | Conformation, orientation of the amine group relative to the ring. |
Conformational Analysis in Ground and Excited States
The flexibility of the this compound molecule arises from the rotation around several single bonds, leading to a variety of possible conformations (rotamers). The most stable conformation in the ground state is determined by the balance of steric hindrance and stabilizing intramolecular interactions, primarily the hydrogen bonds discussed previously.
The key dihedral angles that define the conformation are:
O-C-C-N: This angle dictates the orientation of the ethanolamine side chain. A gauche conformation is required for the formation of the intramolecular O-H···N hydrogen bond.
C-C-N-C(aryl): This angle determines the position of the ethanol group relative to the phenyl ring.
C-N-C(aryl)-C(aryl): Rotation around this bond defines different rotamers based on the orientation of the side chain with respect to the aromatic ring.
Based on studies of analogous molecules, the ground-state equilibrium is dominated by conformers that permit the stabilizing O-H···N interaction. ustc.edu.cnnih.gov This leads to a folded, cyclic-like structure for the ethanolamine portion of the molecule.
Upon photoexcitation to the first excited singlet state (S₁), the electron distribution within the molecule changes significantly. This can lead to a strengthening or weakening of intramolecular hydrogen bonds and may alter the potential energy surface, favoring different conformations. In many aromatic amines and phenols, excitation leads to charge transfer from the amino or hydroxyl group to the aromatic ring. This redistribution of electron density can increase the acidity of the proton donor (the -OH group) and the basicity of the proton acceptor (the -NH- group), potentially strengthening the O-H···N hydrogen bond in the excited state. rsc.org Semiempirical quantum mechanical calculations on similar, more complex systems have shown that the energy barrier for interconversion between different rotamers can be substantially higher in the excited state compared to the ground state. acs.org
The table below outlines the principal conformations and the factors influencing their stability.
| State | Dominant Conformation | Key Stabilizing Interaction | Notes |
| Ground State (S₀) | Folded/Cyclic-like | Intramolecular O-H···N Hydrogen Bond | Minimizes overall energy by balancing steric effects and hydrogen bonding. |
| Excited State (S₁) | Potentially similar to S₀ but with altered bond lengths | Strengthened O-H···N Hydrogen Bond | Charge redistribution upon excitation can enhance the proton donor/acceptor character of the groups involved. |
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorescent Derivatives
While this compound is not intrinsically fluorescent via an ESIPT mechanism, its constituent functional groups make it an excellent precursor for designing molecules that are. Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process leads to the formation of a transient tautomer species that often fluoresces at a much longer wavelength than the original molecule, resulting in an unusually large Stokes shift.
A typical ESIPT fluorophore requires a proton donor (e.g., -OH) and a proton acceptor (e.g., a nitrogen atom on a heterocyclic ring) positioned in close proximity through a pre-existing intramolecular hydrogen bond. The fundamental steps of the ESIPT process are:
Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (enol form) to the excited state (E*).
Ultrafast Proton Transfer: In the excited state, the acidity of the proton donor and the basicity of the proton acceptor increase dramatically. This drives an ultrafast (femtosecond to picosecond timescale) transfer of the proton along the hydrogen bond, forming an excited keto-tautomer (K*).
Fluorescence: The excited tautomer relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift because the keto-tautomer is significantly stabilized and has a lower energy level than the initial enol form.
Reverse Proton Transfer: In the ground state, the keto form is typically unstable and rapidly reverts to the more stable enol form, completing the cycle.
A fluorescent derivative of this compound could be synthesized, for example, by creating a benzoxazole (B165842) or benzimidazole (B57391) ring system. This would involve a cyclization reaction utilizing the primary amino group on the phenyl ring. The resulting structure would place the ethanol -OH group in a position to form a strong intramolecular hydrogen bond with a nitrogen atom of the newly formed heterocyclic ring, creating the necessary conditions for ESIPT.
Studies on analogous molecules like 2-(2′-hydroxyphenyl)benzoxazole (HBO) and its amino derivatives demonstrate this principle effectively. rsc.org The presence and position of an additional amino group, such as the one in the parent compound, can significantly modulate the ESIPT process by altering the electron density distribution in both the ground and excited states, thereby affecting the quantum yield and emission wavelengths. rsc.org For instance, theoretical studies have shown that adding an amino group can sometimes hinder the ESIPT process by changing the charge distribution in the excited state in a way that weakens the driving force for proton transfer. rsc.org
The table below summarizes the photophysical characteristics of a well-studied ESIPT compound analogous to a potential derivative.
| Compound | Excitation λ (nm) | Emission λ (nm) (Normal) | Emission λ (nm) (Tautomer) | Stokes Shift (Tautomer) | Reference |
| 2-(2'-acetamidophenyl)benzimidazole | ~330 | ~350-400 | ~470-500 | >140 nm | acs.org |
Catalytic Applications of 2 2 Aminophenyl Amino Ethanol Derivatives
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The molecular structure of 2-[(2-Aminophenyl)amino]ethanol, with its nitrogen and oxygen donor atoms, makes it an excellent scaffold for the design of tridentate ligands, often referred to as "pincer" ligands. These ligands can form stable complexes with a variety of transition metals, influencing their catalytic activity and selectivity. The central phenyl ring provides a rigid backbone, while the amino and ethanol (B145695) arms create a chelating effect that stabilizes the metal center. nih.gov This stabilization is crucial for both homogeneous and heterogeneous catalysis, preventing catalyst deactivation and often leading to higher efficiency.
The design of pincer ligands allows for fine-tuning of the catalyst's steric and electronic properties by modifying the substituents on the ligand structure. nih.gov While this compound itself is a precursor, its derivatives have been explored in ligand design. For instance, related aminophenolate ligands have been used to synthesize N,N,O-tridentate zinc complexes that are active catalysts for the ring-opening polymerization of lactides. ncu.edu.tw In these complexes, the ligand framework is essential for the catalytic mechanism. ncu.edu.tw Similarly, pyridine-based N'NN' pincer ligands, which share the tridentate coordination principle, have been complexed with Nickel(II) to create catalysts for the acceptorless dehydrogenation of primary alcohols. rsc.org The defined geometry and kinetic stability conferred by such pincer ligands are advantageous, enabling control over substrate orientation and allowing for reduced catalyst loadings in various chemical transformations. nih.gov
N-Alkylation of Amines and Imine Reductions
The N-alkylation of amines with alcohols is a key transformation in organic synthesis that often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This process is highly atom-economical, producing water as the only byproduct. organic-chemistry.orgrsc.org The general mechanism involves three steps:
The metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde or ketone.
The resulting carbonyl compound undergoes condensation with an amine to form an imine intermediate.
The metal-hydride complex, which holds the borrowed hydrogen, then reduces the imine to the final N-alkylated amine, regenerating the active catalyst. organic-chemistry.org
This sequence inherently includes an imine reduction step. Ruthenium complexes, often paired with amino-amide or phosphine (B1218219) ligands, are highly effective for these transformations. organic-chemistry.orgnih.govnih.gov For example, a simple amino amide ligand with a ruthenium catalyst has been shown to facilitate the one-pot alkylation of primary and secondary amines with alcohols under mild conditions. organic-chemistry.org Cobalt complexes featuring phosphine-oxide ligands have also been developed as precatalysts for the synthesis of imines, which are the key intermediates in the N-alkylation process. nih.gov
While these general methods are well-established, the primary application of this compound derivatives in this context is found in intramolecular reactions, specifically the dehydrogenative cyclization to form heterocyclic structures, which is a form of intramolecular N-alkylation (see Section 6.3.3).
Cyclization and Annulation Reactions
Derivatives of this compound are valuable precursors in cyclization and annulation reactions, which are powerful methods for constructing complex ring systems. Various transition metals, including gold, cobalt, and ruthenium, catalyze these transformations.
Homogeneous gold catalysis is a potent tool for activating carbon-carbon multiple bonds for nucleophilic attack, leading to the formation of diverse heterocyclic and carbocyclic structures. beilstein-journals.org Gold catalysts, typically featuring phosphine ligands, facilitate a range of annulation reactions under mild conditions. arkat-usa.org For instance, gold(I) catalysts promote the intramolecular cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones through a 6-endo-dig pathway to produce 1,2-dihydro[c] organic-chemistry.orgrsc.orgnaphthyridine derivatives. arkat-usa.org
Other advanced gold-catalyzed annulations have been developed for synthesizing complex molecules. A dual annulation of azide-tethered internal alkynes with nitriles, initiated by a gold-catalyzed azide-yne cyclization, provides a route to oxazolo[4,5-c]quinolines. rsc.org Gold catalysts also enable the formal [3+3] annulation of diyne-enes with the assistance of an amide co-catalyst to produce polysubstituted benzenes. nih.gov Another modular approach involves the interplay between ynamides and aminocarbonyls, catalyzed by gold, to yield 2-aminoquinolines with diverse substitutions. These examples highlight the utility of gold catalysis in constructing complex ring systems from unsaturated precursors related to the aminophenyl structural family.
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization/Condensation | 2-Aminophenyl prop-2-yn-1-yl enaminones | AuClPPh₃ / AgSbF₆ | 1,2-Dihydro[c] organic-chemistry.orgrsc.orgnaphthyridines | arkat-usa.org |
| Dual Annulation | Azide-tethered internal alkynes + Nitriles | (IPr)AuCl / AgNTf₂ | Oxazolo[4,5-c]quinolines | rsc.org |
| [4+2] Annulation | Ynamides + Aminocarbonyls | Ph₃PAuCl / AgNTf₂ | 2-Aminoquinolines | |
| [3+3] Annulation | Diyne-enes + Amide co-catalyst | XPhosAuNTf₂ | Tetra-substituted benzenes | nih.gov |
Cobalt catalysts offer an economical and effective alternative for mediating cyclization reactions. An aerobic cobalt-catalyzed oxidative cyclization of 2-aminophenols with isonitriles has been reported to furnish a variety of substituted 2-aminobenzoxazoles in moderate to excellent yields. nih.gov This reaction proceeds under additive-free conditions, and studies indicate that the coordination of the 2-aminophenol (B121084) substrate is crucial for enabling the aerobic oxidation of the cobalt(II) center, which is a key step in the catalytic cycle. organic-chemistry.orgnih.gov
Additionally, cobalt(II) complexes bearing pincer-like amino phosphine oxide ligands have proven to be efficient precatalysts for the synthesis of quinolines. nih.gov These reactions are triggered by the dehydrogenation of an alcohol, followed by condensation and cyclization steps, demonstrating the versatility of cobalt in facilitating tandem catalytic processes in air. nih.gov
Ruthenium catalysts are particularly effective for the dehydrogenative N-heterocyclization of 2-(2-aminoaryl)ethyl alcohols to form indole (B1671886) derivatives. This transformation is an atom-economical process that releases hydrogen gas as the only byproduct. A well-known catalyst for this reaction is dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], which quantitatively converts 2-aminophenethyl alcohol into indole when refluxed in toluene.
A novel catalyst system combining a (μ-oxo)tetraruthenium cluster with 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) has also been shown to be highly effective for this transformation. The reaction proceeds under neutral conditions and demonstrates the utility of ruthenium clusters in catalysis. The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, followed by an intramolecular condensation with the amino group to form a cyclic imine, which then isomerizes to the stable indole product.
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminophenethyl alcohol | [RuCl₂(PPh₃)₃] (2 mol%) | Toluene, reflux, 5 h | Indole | Quantitative |
| 2-(2-Amino-5-methylphenyl)ethanol | [RuCl₂(PPh₃)₃] (2 mol%) | Toluene, reflux, 5 h | 5-Methylindole | 99% |
| 2-(2-Amino-5-chlorophenyl)ethanol | [RuCl₂(PPh₃)₃] (2 mol%) | Toluene, reflux, 5 h | 5-Chloroindole | 90% |
| 2-(2-Aminophenyl)ethyl alcohol | (μ-oxo)tetraruthenium cluster + dppbz | Toluene, 130 °C, 4-20 h | Indole | High |
Enantioselective Catalysis using Chiral Derivatives
Chiral β-amino alcohols are a fundamentally important class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a wide range of chemical reactions. nih.govenamine.netpsu.edu Their utility stems from their ready availability from the chiral pool (e.g., amino acids) and their ability to form well-defined, rigid chelate structures with metal centers. nih.gov This structural rigidity is key to creating a chiral environment around the metal, which effectively discriminates between the two prochiral faces of a substrate.
Derivatives of this compound fit perfectly within this class of privileged chiral ligands. A specific example that underscores the importance of this structural motif is (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, which is a key intermediate in the synthesis of the pharmaceutical compound Mirabegron. google.com The synthesis of this specific enantiomer highlights the value of such chiral derivatives as building blocks for complex, biologically active molecules. google.com
The effectiveness of chiral β-amino alcohol ligands has been demonstrated in various catalytic systems. For instance, a ruthenium complex prepared from [RuCl₂(p-cymene)]₂ and the chiral β-amino alcohol (1S,2R)-1-amino-2-indanol serves as an efficient catalyst for the asymmetric transfer hydrogenation (ATH) of N-(diphenylphosphinyl)imines. mdpi.com This system provides the corresponding chiral amines in high yields and with significant enantiomeric excess (ee), with the rigidity of the indanol ligand being crucial for achieving good stereoselectivity. mdpi.com
| Reaction | Substrate | Catalyst System | Product | Yield | ee | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | N-Phosphinyl ketimine | [RuCl₂(p-cymene)]₂ + (1S,2R)-1-amino-2-indanol | Chiral N-Phosphinyl amine | up to 96% | up to 82% | mdpi.com |
| Diethylzinc Addition | Benzaldehyde | Optimized chiral β-amino alcohol ligand + Et₂Zn | (S)-1-Phenyl-1-propanol | ~99% | 95% | rsc.org |
Biological and Medicinal Chemistry Research
Anticancer Activity and Cytotoxicity Studies
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of aminophenol derivatives against various cancer cell lines.
While specific data on the antiproliferative activity of 2-[(2-aminophenyl)amino]ethanol is limited in publicly available research, studies on its structural analogs have demonstrated significant potential. For instance, novel aminophenol analogues have shown the ability to suppress the growth of several cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60). nih.gov The efficacy of these compounds appears to be dependent on the nature of the substituents on the aminophenol core. nih.gov
In a broader context, various derivatives of aminophenols have been synthesized and evaluated for their cytotoxic effects. For example, certain 2-aminopropyl benzopyran derivatives have shown activity against triple-negative breast cancer cell lines. rsc.org Similarly, derivatives of bis(2-aminoethyl)amine have been screened for their in vitro cytotoxic activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. mdpi.com The cytotoxic and apoptotic potential of coumarin (B35378) and 2-amino-3-carbonitrile selenophene (B38918) derivatives have also been investigated in prostate cancer cells. nih.gov These findings underscore the potential of the aminophenol scaffold as a source of new anticancer drug candidates.
Table 1: Cytotoxic Activity of Selected Aminophenol Analogues
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Novel aminophenol analogues | MCF-7 (breast), DU-145 (prostate), HL60 (leukemia) | Suppression of cell growth | nih.gov |
| 2-Aminopropyl benzopyran derivatives | MDA-MB-231, MDA-MB-436 (triple-negative breast cancer) | Cytotoxic activity | rsc.org |
| bis(2-aminoethyl)amine derivatives | CaCo-2 (colorectal), A549 (lung), HTB-140 (melanoma) | In vitro cytotoxic activity | mdpi.com |
| Coumarin-selenophene hybrids | DU-145 (prostate) | Anticancer activity | nih.gov |
This table is for illustrative purposes and summarizes findings from different studies on aminophenol analogues.
Studies on 4-aminophenol (B1666318) derivatives have shown that some of these compounds can interact with DNA, as evidenced by changes in their UV-visible absorption spectra upon titration with DNA. mdpi.comnih.govelsevierpure.comresearchgate.net The observed hyperchromism in the spectra of some derivatives suggests an interaction that may lead to a partial uncoiling of the DNA double helix. mdpi.comresearchgate.net Furthermore, research on p-aminophenol has indicated that it can affect DNA structure by inducing changes in supercoiling and causing single-strand breaks in the DNA of human lymphoblastoid cells. nih.gov These structural alterations in DNA can, in turn, inhibit DNA synthesis, a critical process for cancer cell proliferation. nih.gov These findings suggest that a potential mechanism of action for the anticancer activity of this compound and its analogs could be their ability to bind to and damage the DNA of cancer cells.
In silico modeling has become an indispensable tool in modern drug discovery for predicting the interaction of small molecules with biological targets. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it an attractive target for anticancer therapies. nih.govresearchgate.netmq.edu.auresearchgate.netnih.gov
While no specific in silico studies on the interaction of this compound with the VEGFR-2 receptor have been reported, the general approach of using computational methods to screen for potential inhibitors is well-established. nih.govresearchgate.net This process typically involves docking a library of compounds into the binding site of the target protein and calculating the binding affinity. nih.gov Such studies have been successful in identifying novel inhibitors for VEGFR-2 from various chemical classes. nih.govmq.edu.au A similar in silico approach could be employed to evaluate the potential of this compound and its derivatives as VEGFR-2 inhibitors. The structural features of these compounds, including the presence of hydrogen bond donors and acceptors, suggest that they may be able to form stable interactions with the amino acid residues in the active site of VEGFR-2.
Anti-inflammatory and Immunosuppressive Effects of Analogues
Beyond their anticancer potential, aminophenol derivatives have also been investigated for their anti-inflammatory and immunosuppressive properties. The structural similarity of some of these compounds to known anti-inflammatory agents like paracetamol suggests a potential for similar activities. nih.govmedex.com.bd
A patent for certain 2-aminophenol (B121084) derivatives describes their ability to inhibit 5-lipoxygenase and cyclooxygenase, enzymes that play a crucial role in the inflammatory cascade. google.com This dual inhibition suggests that these compounds could be effective in treating a range of inflammatory conditions. More recently, new para-aminophenol derivatives have been synthesized as analogues of paracetamol and have demonstrated antipyretic and analgesic effects in animal models of fever and pain. nih.gov These findings indicate that the aminophenol scaffold can be a valuable starting point for the development of novel anti-inflammatory and analgesic drugs.
Enzyme Mechanism Investigations and Substrate Interactions
Understanding how a compound interacts with specific enzymes is fundamental to elucidating its mechanism of action. For aminophenol derivatives, research has pointed towards their ability to inhibit various enzymes.
As mentioned previously, certain 2-aminophenol derivatives have been shown to inhibit cyclooxygenase and 5-lipoxygenase, key enzymes in the arachidonic acid pathway that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. google.com Paracetamol, a well-known p-aminophenol derivative, is thought to exert its effects through the inhibition of cyclooxygenase enzymes in the central nervous system. medex.com.bd
Furthermore, studies on p-aminophenol have shown that it can affect the activity of other enzymes, such as aconitase, an enzyme sensitive to oxidative stress. researchgate.net While not directly related to its anticancer or anti-inflammatory effects, this finding highlights the diverse enzymatic interactions of aminophenol compounds. The ability of these compounds to act as enzyme inhibitors underscores their potential as therapeutic agents that can modulate specific biological pathways.
Drug Discovery and Lead Optimization
The process of drug discovery involves the identification of "hit" compounds with a desired biological activity, followed by a "lead optimization" phase to improve their potency, selectivity, and pharmacokinetic properties. rsc.orgthieme-connect.com Aminophenol derivatives, including this compound, represent a class of compounds that are present in existing drug molecules and are considered a valuable starting point for the synthesis of new therapeutic agents. thieme-connect.com
The synthesis and preliminary pharmacological evaluation of 2-aminophenol derivatives have been reported, indicating early interest in this chemical class for drug development. nih.gov The versatility of the aminophenol structure allows for systematic modifications to explore structure-activity relationships (SAR). For instance, in the case of p-aminophenol derivatives, the nature of the substituent on the nitrogen atom has been shown to be crucial for activity. pharmacy180.com
The journey from a lead compound to a marketed drug is a long and complex process. However, the promising biological activities exhibited by aminophenol analogues in preclinical studies suggest that this class of compounds holds significant potential for the development of new and effective therapies for a range of diseases. Further research, including more specific studies on compounds like this compound, is warranted to fully explore their therapeutic utility.
Hit-to-Lead Identification and Derivatization
The process of identifying a "hit" compound from a high-throughput screen and developing it into a "lead" compound is a cornerstone of modern drug discovery. This involves initial confirmation of the compound's activity, followed by the synthesis and testing of analogues to improve potency and selectivity. In the context of this compound, while direct evidence of its emergence as a "hit" from a specific high-throughput screening campaign is not extensively documented in publicly available literature, its structural motif, featuring a flexible amino-ethanol side chain attached to an aromatic amine, presents a versatile template for chemical modification.
The derivatization of related structures, such as 2-aminophenol, is more widely reported. For instance, a variety of Schiff base derivatives have been synthesized through the condensation of 2-aminophenol with different substituted salicylaldehydes. These synthetic efforts have yielded compounds with a range of electronic and steric properties, which have been crucial for exploring their biological potential. The synthesis of these derivatives is often straightforward, involving refluxing the parent amine with an appropriate aldehyde or ketone in a solvent like ethanol (B145695).
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-aminophenol, particularly Schiff bases, SAR studies have provided valuable insights. For example, research on Schiff bases derived from 2-aminophenol and substituted salicylaldehydes has shown that the nature and position of substituents on the salicylaldehyde (B1680747) ring significantly impact their antimicrobial activity.
In one study, Schiff bases with a bromo substituent were found to be more potent antibacterial agents than those with a nitro substituent. The solvent used for in vitro screening also influenced the observed activity, with N,N'-dimethylformamide (DMF) being a more favorable solvent than 1,4-dioxane (B91453) for the antimicrobial action of these compounds. These findings suggest that both electronic effects of the substituents and the immediate chemical environment play a role in the biological activity of these molecules.
For other classes of compounds, SAR studies have also been crucial. For instance, in a series of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes, variations in the size of the cycloalkyl ring and substituents on a 3-benzoyl group led to significant changes in their activity as allosteric modulators of the A1 adenosine (B11128) receptor. Similarly, for 5-aryl-furan-2-carboxamide derivatives, systematic investigation of substituents on the C-5 aryl group was key to identifying a highly potent urotensin-II receptor antagonist. These examples underscore the importance of systematic structural modification in optimizing biological activity.
Multiparametric Optimization in Drug Design
The journey from a lead compound to a clinical candidate requires multiparametric optimization, a process that aims to simultaneously improve several properties, including potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. This holistic approach is crucial for the development of effective and safe medicines.
While specific multiparametric optimization campaigns for derivatives of this compound are not detailed in the available literature, the principles of this process are broadly applicable. For instance, in the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase (B570770) inhibitors, a hit-to-lead optimization effort led to the synthesis of thirty-five new derivatives with improved activity. This process involved chemical modifications guided by the desire to enhance potency while likely considering other drug-like properties.
The optimization of a series of (2-aminocyclopropyl)phenyl derivatives as PET imaging agents for Lysine-Specific Demethylase 1 involved tailoring the lipophilicity of the lead compound to minimize non-specific binding and improve brain penetration. This highlights how physicochemical properties are critical parameters to be optimized alongside biological activity.
Development of Therapeutic Agents (e.g., Antihistamines, Antidepressants, Antitrypanosomal Agents)
The structural framework of this compound and its analogues holds potential for the development of various therapeutic agents. However, specific development of its derivatives as antihistamines or antidepressants is not prominently featured in the reviewed literature.
In the realm of antitrypanosomal agents, research has been conducted on nitroaromatic compounds. A study on 5-nitro-2-aminothiazole-based amides revealed that these compounds were active against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. The activity of these compounds was found to be correlated with their lipophilicity. Although these compounds are not direct derivatives of this compound, this research highlights the potential of amine-containing scaffolds in the development of antitrypanosomal agents.
Antimicrobial Properties
A significant body of research has focused on the antimicrobial properties of derivatives of 2-aminophenol, a close structural relative of this compound. These studies have primarily investigated Schiff base derivatives and their metal complexes.
Schiff bases synthesized from the condensation of 2-aminophenol with various salicylaldehydes have demonstrated notable in vitro antibacterial and antifungal activity. For example, a series of 2-hydroxy-phenylimino(methyl)phenol Schiff bases were evaluated against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The salicylaldehyde and o-vanillin derived Schiff bases showed significant activity against all tested organisms.
The antimicrobial activity of these Schiff bases is often enhanced upon coordination with metal ions. Metal complexes of Schiff bases derived from p-anisaldehyde and 2-aminophenol were found to be more potent than the parent Schiff base ligand against Xanthomonas sp., Staphylococcus aureus, Fusarium oxysporum sp. lycopersici, and Candida albicans. This enhancement in activity is often attributed to the chelation theory, which suggests that the metal ion can lead to a more lipophilic complex that can more easily penetrate microbial cell membranes.
The specific antimicrobial activities of some Schiff base derivatives of 2-aminophenol are summarized in the table below.
| Schiff Base Derivative | Test Organism | Activity | Reference |
| Derived from 5-bromosalicylaldehyde | Staphylococcus aureus | Active | |
| Derived from 5-nitrosalicyladehyde | Staphylococcus aureus | Less active than bromo-derivative | |
| Derived from salicylaldehyde | E. coli, S. aureus, B. subtilis, C. albicans | Significant activity | |
| Derived from o-vanillin | E. coli, S. aureus, B. subtilis, C. albicans | Significant activity |
Environmental Applications and Degradation Studies
Environmental Fate and Abiotic Degradation Pathways
Hydroxyl Radical Initiated Degradation
There are no available studies on the degradation of 2-[(2-Aminophenyl)amino]ethanol initiated by hydroxyl radicals (•OH). The reaction rate constants and degradation pathways, which are fundamental to determining the atmospheric lifetime and potential for long-range transport of the compound, remain uninvestigated.
Thermal Degradation in CO2 Capture Systems
Information regarding the thermal stability and degradation of this compound under conditions relevant to CO2 capture systems is not present in the scientific literature. The temperatures and chemical environments within these systems can lead to solvent degradation, affecting performance and leading to the formation of potentially harmful byproducts.
Mitigation of Environmental Impacts from Degradation Products (e.g., Foaming, Corrosion)researchgate.net
The degradation of this compound in industrial applications can result in the formation of various byproducts. These degradation products can lead to significant operational and environmental challenges, most notably foaming and corrosion. Effective mitigation strategies are therefore essential to ensure the smooth operation of industrial processes, maintain the integrity of equipment, and minimize environmental impact.
The thermal degradation of analogous compounds like 2-aminoethylethanolamine (AEEA) in the presence of carbon dioxide is known to cause foaming, an increase in viscosity, and corrosion. researchgate.netresearchgate.netnih.govtudelft.nl This is a major concern in applications such as post-combustion CO2 capture. researchgate.netresearchgate.netnih.govtudelft.nl
Mitigation of Foaming
Foaming in amine solutions is often a result of the presence of surface-active contaminants, which can include degradation products of the amine itself. researchgate.netresearchgate.net These products can lower the surface tension of the solution, leading to the stabilization of foam. The consequences of foaming can be severe, including loss of process efficiency, entrainment of the amine solution into downstream processes, and potential damage to equipment.
Several strategies are employed to mitigate foaming:
Antifoaming Agents: The most common and immediate solution to foaming is the injection of antifoaming agents. These chemicals work by altering the surface tension of the solution, which destabilizes the foam bubbles, causing them to rupture. Commonly used antifoams in industrial amine systems include silicone-based compounds and polyalkylene glycols (PAGs). The choice of antifoam and its dosage must be carefully managed, as excessive use can sometimes lead to the formation of emulsions or other undesirable effects.
Filtration and Purification: To prevent foaming, it is crucial to maintain the purity of the amine solution. This can be achieved through various filtration techniques aimed at removing suspended solids, hydrocarbon contaminants, and other impurities that can promote and stabilize foam. Activated carbon filters are often used to remove surface-active degradation products.
Process Control: Maintaining optimal operating conditions, such as temperature and pressure, can help to minimize the rate of amine degradation, thereby reducing the formation of foam-inducing byproducts.
Mitigation of Corrosion
Strategies to mitigate corrosion include:
Corrosion Inhibitors: The use of corrosion inhibitors is a primary method for protecting metallic surfaces. These inhibitors can be of various types:
Neutralizing Amines: These amines can be added to the system to neutralize acidic degradation products and maintain a higher pH, thus reducing corrosion.
Film-Forming Amines (FFAs): These are long-chain amines that adsorb onto the metal surface to form a protective, non-wettable film. This film acts as a barrier, isolating the metal from the corrosive environment. There is, however, a need for more research on the effects of the thermal decomposition products of FFAs on surface properties and the deposition of iron oxides at high temperatures.
Material Selection: The choice of construction materials for the plant is critical. Using corrosion-resistant alloys in areas exposed to high temperatures and potentially high concentrations of corrosive degradation products can significantly reduce corrosion rates.
Oxygen Control: In many cases, corrosion is exacerbated by the presence of dissolved oxygen. Deaeration of the process fluids and the use of oxygen scavengers can effectively reduce oxidative degradation and corrosion.
Process Monitoring and Control: Continuous monitoring of key process parameters such as pH, temperature, and the concentration of degradation products can provide early warnings of corrosive conditions, allowing for timely corrective actions.
Research Findings and Data
While specific studies on the degradation products of this compound and their direct impact on foaming and corrosion are not extensively available in the provided search results, research on similar aromatic amines and ethanolamines provides valuable insights. For example, a study on the thermal degradation of 2-aminoethylethanolamine (AEEA) identified several degradation products, with 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) being the most abundant. researchgate.netresearchgate.netnih.govtudelft.nl The formation of such cyclic compounds is a common degradation pathway for ethanolamines in the presence of CO2. researchgate.netresearchgate.netnih.govtudelft.nl
The following table summarizes the key mitigation strategies and their mechanisms of action:
| Environmental/Operational Impact | Mitigation Strategy | Mechanism of Action | Key Research Findings/Considerations |
| Foaming | Antifoaming Agents (e.g., Silicones, PAGs) | Reduces surface tension of the liquid, destabilizing foam bubbles. | Effective for immediate control, but overuse can have negative side effects. |
| Filtration (e.g., Activated Carbon) | Adsorbs surface-active degradation products and other contaminants. | Essential for long-term prevention of foaming issues. | |
| Process Control | Minimizes amine degradation, reducing the formation of foam-promoting byproducts. | Maintaining optimal temperature and pressure is crucial. | |
| Corrosion | Corrosion Inhibitors (e.g., Neutralizing Amines, FFAs) | Neutralizes acidic byproducts or forms a protective film on metal surfaces. | The thermal stability of inhibitors and their degradation products requires further study. |
| Material Selection | Utilizes corrosion-resistant alloys for plant construction. | A key design consideration for preventing long-term corrosion damage. | |
| Oxygen Control | Reduces oxidative degradation of the amine and direct oxygen-induced corrosion. | Important in systems where air ingress is a possibility. |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-[(2-Aminophenyl)amino]ethanol in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
¹H NMR spectroscopy confirms the presence of all key proton environments. The aromatic protons on the phenyl ring typically appear in the region of δ 6.5–7.2 ppm. The protons of the ethanol (B145695) side chain are expected at different chemical shifts; the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the one bonded to the nitrogen (-NHCH₂-) would likely resonate in the δ 3.6–4.1 ppm range. The protons of the primary amine (Ar-NH₂), secondary amine (-NH-), and hydroxyl (-OH) groups would appear as broad singlets, and their positions could be confirmed by D₂O exchange experiments.
¹³C NMR spectroscopy provides complementary information, identifying the carbon skeleton. Distinct signals would correspond to the six aromatic carbons, with those directly bonded to nitrogen atoms shifted downfield, and the two aliphatic carbons of the ethanol moiety.
For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the phenyl ring and along the ethanol backbone.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the ethanol chain and the aminophenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (C₆H₄) | 6.5 – 7.2 |
| Ethanol Chain (-CH₂CH₂-) | 3.6 – 4.1 | |
| Amines & Hydroxyl (-NH₂, -NH, -OH) | Variable, broad | |
| ¹³C | Aromatic (C-NH₂) | ~140-150 |
| Aromatic (C-NH) | ~130-140 | |
| Aromatic (C-H) | ~110-130 | |
| Ethanol Chain (-C-OH) | ~60-70 | |
| Ethanol Chain (-C-N) | ~40-50 |
Infrared (IR) and Mass Spectrometry (MS) Techniques
Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary data for the characterization of this compound. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies, while MS provides information on the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: The IR spectrum of this molecule is characterized by distinct absorption bands corresponding to its various functional groups. Key expected frequencies include:
N-H Stretching: Two distinct bands for the primary amine (-NH₂) and a single band for the secondary amine (-NH-), typically in the 3300-3500 cm⁻¹ region.
O-H Stretching: A broad band, usually around 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which may be involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol chain are found just below 3000 cm⁻¹.
C-N Stretching: These vibrations occur in the 1250-1350 cm⁻¹ range.
C-O Stretching: The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this polar molecule. Analysis in positive ion mode reveals a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 152.19 g/mol , the expected peak would be at an m/z (mass-to-charge ratio) of approximately 153.19. A reported value for the [M+H]⁺ peak is m/z 167.1, which may correspond to a different adduct or isotopic variant, though a value of ~153 is expected for the primary protonated molecule.
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value | Functional Group Assignment |
| IR | N-H Stretch | ~3300-3500 cm⁻¹ | Primary & Secondary Amines |
| O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Hydroxyl Group | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Phenyl Ring | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Ethanol Chain | |
| MS (ESI) | [M+H]⁺ | ~153.19 m/z | Protonated Molecular Ion |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions such as hydrogen bonding that dictate the crystal packing.
While a crystal structure for this compound itself is not publicly documented, analysis of the closely related analog, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol , provides significant insight into the likely solid-state conformation. researchgate.net A study of this dichlorinated derivative revealed that it crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net
Key structural features from this analog that are relevant to the parent compound include:
Molecular Conformation: The ethanol group's C-C-O fragment is significantly twisted relative to the plane of its parent benzene (B151609) ring, with a dihedral angle of 64.94(9)°. researchgate.net
Intramolecular Hydrogen Bonding: The conformation is stabilized by a bifurcated N—H⋯(O,Cl) hydrogen bond. researchgate.net In the parent compound, a strong intramolecular N—H···O hydrogen bond between the secondary amine and the hydroxyl group would be highly probable, influencing its conformation.
Intermolecular Interactions: The crystal structure of the analog is further stabilized by C—H···π and π–π stacking interactions. researchgate.net Similar forces would be expected to play a role in the crystal packing of this compound.
Table 3: Crystallographic Data for the Analog Compound 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3521 (3) |
| b (Å) | 15.0986 (5) |
| c (Å) | 10.4630 (4) |
| β (°) ** | 95.239 (1) |
| Volume (ų) ** | 1312.31 (8) |
| Z | 4 |
Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy for Gas-Phase Conformations
Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) are powerful spectroscopic techniques used to study the electronic structure and conformations of molecules in the isolated, solvent-free environment of the gas phase. By exciting a molecule with a tunable laser and analyzing the emitted fluorescence, different conformers can be distinguished based on their unique excitation and emission spectra.
A review of the scientific literature indicates that no specific studies utilizing LIF or DF spectroscopy for the gas-phase analysis of this compound have been published. If such an experiment were performed, it would aim to identify the various stable conformers that exist in the absence of solvent or crystal packing forces. The study would likely focus on the orientation of the ethanolamine (B43304) side chain and the nature of the intramolecular hydrogen bond, providing valuable data to benchmark high-level quantum chemical calculations.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can predict key properties before they are determined experimentally or can help interpret spectroscopic data.
DFT calculations are used to:
Optimize Molecular Geometry: Determine the lowest energy structure, including bond lengths and angles.
Calculate Vibrational Frequencies: Predict the IR spectrum to aid in the assignment of experimental absorption bands.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the electron-rich aminophenyl ring, indicating its role as an electron donor in reactions. The LUMO location suggests the most electrophilic sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov
Generate an Electrostatic Potential Map: This map visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.
The flexibility of the ethanolamine side chain in this compound allows it to adopt multiple conformations. Computational conformational analysis is used to identify the most stable of these rotamers and to understand the forces governing its preferred shape.
The analysis focuses on the key torsional angles, particularly the O-C-C-N dihedral angle. Studies on simpler 1,2-aminoalcohols have shown that steric hindrance generally favors staggered conformations (gauche and anti). nih.govstudentdoctor.net However, for molecules like this compound, a crucial stabilizing factor is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the secondary amine nitrogen. nih.gov
This O-H···N interaction strongly favors a gauche conformation, which brings these two groups into proximity, over an anti (trans) conformation where they are far apart. studentdoctor.net Energy minimization calculations, typically performed using DFT or other high-level ab initio methods, can quantify the relative energies of the different possible conformers (e.g., gauche vs. anti) and confirm that the hydrogen-bonded gauche structure is the global minimum in the gas phase. nih.gov
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties through computational methods is a powerful tool for understanding the vibrational modes of a molecule. Techniques such as Density Functional Theory (DFT) are commonly employed to predict the infrared (IR) and Raman spectra of organic compounds. These theoretical spectra, when compared with experimental data, can aid in the assignment of vibrational bands to specific functional groups and modes of vibration within the molecule.
For "this compound," a computational study would typically involve the optimization of its molecular geometry at a specific level of theory (e.g., B3LYP) with a suitable basis set. Subsequent frequency calculations would yield the theoretical vibrational frequencies.
Table 1: Hypothetical Data Table for Simulated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
| O-H stretch | Data not available | Data not available |
| N-H stretch (primary amine) | Data not available | Data not available |
| N-H stretch (secondary amine) | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available |
| C-H stretch (aliphatic) | Data not available | Data not available |
| C=C stretch (aromatic) | Data not available | Data not available |
| C-N stretch | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
Note: This table is illustrative. Specific data for "this compound" is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For "this compound," FMO analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions. Studies on 2-aminophenol (B121084) derivatives have utilized FMO analysis to determine their energy gaps, which were found to be in the range of 3.54 eV to 3.65 eV for certain Schiff base derivatives. nih.govresearchgate.net
Table 2: Hypothetical FMO Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific data for "this compound" is not available in the reviewed literature.
Molecular Electrostatic Potential (MEPS) Analysis
Molecular Electrostatic Potential (MEPS) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions typically indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.
A MEPS analysis of "this compound" would reveal the reactive sites on the molecule. The lone pairs of electrons on the oxygen and nitrogen atoms would likely be depicted as regions of high negative potential, making them potential sites for interaction with electrophiles. This type of analysis has been applied to various amino derivatives to understand their reactivity. rsc.org
Global Descriptor Parameters (Electronegativity, Hardness, Softness)
Global descriptor parameters, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's reactivity and stability. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
These parameters are calculated using the energies of the HOMO and LUMO. While specific values for "this compound" are not available, the theoretical framework for their calculation is well-established within DFT.
Table 3: Hypothetical Global Descriptor Parameters for this compound
| Parameter | Formula | Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / (2η) | Data not available |
Note: This table is illustrative. Specific data for "this compound" is not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is instrumental in predicting and interpreting UV-Vis absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can help to understand the nature of electronic transitions, such as n→π* and π→π* transitions.
A TD-DFT study of "this compound" would provide valuable information about its photophysical properties. For related 2-aminophenol derivatives, TD-DFT has been successfully used to elucidate their absorption spectra. nih.govrsc.org
Molecular Docking and In Silico Modeling in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions.
While no molecular docking studies specifically involving "this compound" as a ligand are reported in the reviewed literature, this compound possesses functional groups (amine and hydroxyl groups) that could participate in hydrogen bonding and other interactions with biological targets. In silico modeling of its interactions would involve docking the molecule into the active site of a target protein to predict its binding affinity and interaction modes. Such studies have been performed for various 2-aminophenol derivatives, demonstrating their potential to interact with amino acid residues in proteins. nih.govcyberleninka.ru
Future Research Directions and Translational Impact
Development of Novel Synthetic Routes and Sustainable Methodologies
The future of synthesizing 2-[(2-Aminophenyl)amino]ethanol and its derivatives is geared towards "green chemistry" to reduce environmental impact. reachemchemicals.com Traditional methods often rely on harsh conditions and hazardous materials. nih.gov Modern approaches, however, are exploring biocatalysis and the use of environmentally benign solvents and catalysts.
One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net The synthesis of chiral amino alcohols, a key structural motif in many pharmaceuticals, is a particular area of interest for biocatalytic methods. nih.govfrontiersin.org Engineered amine dehydrogenases, for example, have been developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. nih.govfrontiersin.org These enzymatic methods offer the potential for highly enantioselective synthesis, which is crucial for the development of effective pharmaceuticals. nih.govmdpi.com
Another sustainable approach is the development of catalytic systems that operate in greener solvents, such as water. Copper-catalyzed N-arylation of amines has been successfully demonstrated in water, offering an efficient and environmentally friendly alternative to traditional methods that use organic solvents. nih.gov The use of solvent-free or solvent-reduced synthesis routes is a key aspect of sustainable pharmaceutical manufacturing, as it minimizes the release of volatile organic compounds (VOCs). reachemchemicals.com
Table 1: Comparison of Traditional and Novel Synthetic Routes for Amino Alcohols
| Feature | Traditional Synthetic Routes | Novel Sustainable Methodologies |
|---|---|---|
| Catalysts | Often rely on stoichiometric amounts of chemical reducing agents or organometallic catalysts. nih.gov | Employ biocatalysts (e.g., engineered amine dehydrogenases) or green catalysts (e.g., copper in water). frontiersin.orgnih.gov |
| Reaction Conditions | May require extreme temperatures and pressures. nih.gov | Typically proceed under mild conditions (e.g., ambient temperature). frontiersin.org |
| Solvents | Often use hazardous organic solvents. | Utilize environmentally benign solvents like water or are solvent-free. reachemchemicals.comnih.gov |
| Selectivity | Can suffer from low stereoselectivity. nih.gov | High chemo-, regio-, and enantioselectivity. nih.gov |
| Environmental Impact | Generate significant chemical waste. | Minimize waste generation and the use of hazardous substances. reachemchemicals.com |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system employed. Research is actively exploring a variety of metal-based catalysts to improve these aspects. Transition metal-catalyzed N-arylation reactions are a key focus, with palladium, copper, and nickel being extensively studied. researchgate.netmdpi.commdpi.com
Palladium-catalyzed systems, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds in the synthesis of N-arylated compounds. nih.gov These reactions have been successfully used to synthesize a range of N-aryl-debenzeyldonepezil analogues with high yields. nih.gov Similarly, palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives has been developed for the synthesis of 2-aminobenzophenones. rsc.org
Rhodium and iridium-based catalysts are also showing promise in hydroamination reactions for the synthesis of various diamines with good to excellent yields and high regioselectivity. nih.gov These catalysts can be fine-tuned to control the outcome of the reaction, and mechanistic studies, such as Hammett plots, are being used to understand and optimize their performance. nih.gov Nickel-based catalysts are also being investigated for reductive amination due to their good activity and high selectivity for primary amines. mdpi.com
Table 2: Overview of Emerging Catalytic Systems for N-Arylation and Reductive Amination
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Palladium-based (e.g., Pd(OAc)2/Mephos) | Buchwald-Hartwig N-Arylation | High yields for a broad range of substrates. nih.gov |
| Copper-based (e.g., CuSO4 in water) | Ullmann-type N-Arylation | Inexpensive, environmentally friendly, and effective in green solvents. nih.gov |
| Rhodium/Iridium-based | Hydroamination/Oxidative Amidation | High regioselectivity and chemoselectivity. nih.govnih.gov |
| Nickel-based (e.g., Ni/SiO2-AE) | Reductive Amination | Good activity and high selectivity for primary amines. mdpi.com |
| Gold-based (e.g., Au-Pd/Fe3O4) | Reductive Amination | Can catalyze cascade reactions. nih.gov |
Design of Advanced Medicinal Leads with Improved Efficacy and Safety Profiles
The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Its structural features allow for modifications that can lead to compounds with improved efficacy and safety profiles. The 2-phenethylamine motif, a core component of this structure, is found in numerous naturally occurring and synthetic bioactive molecules. mdpi.com
One area of focus is the development of compounds targeting specific receptors or enzymes. For example, derivatives of 1-(2,5-dimethoxyphenyl)-2-aminoethanol have been synthesized and evaluated for their adrenergic activity, demonstrating that small structural changes can significantly alter their pharmacological properties. nih.gov In the field of neurodegenerative diseases, N-aryl-debenzeyldonepezil analogues have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, with some compounds showing potent and selective activity. nih.gov
Furthermore, the design of novel imaging agents is another important application. (2-Aminocyclopropyl)phenyl derivatives have been synthesized as potential positron emission tomography (PET) imaging agents for lysine-specific demethylase 1 (LSD1) in the brain, with lead compounds showing high selectivity and suitable properties for brain penetration. acs.org The development of such agents is crucial for diagnosing and understanding diseases at the molecular level.
Table 3: Examples of Medicinal Leads Based on Related Amino Alcohol Scaffolds
| Compound Class | Target/Application | Key Findings |
|---|---|---|
| N-Aryl-debenzeyldonepezil Analogues | Alzheimer's Disease (Cholinesterase Inhibitors) | Some analogues exhibit potent and selective inhibition of acetylcholinesterase (AChE). nih.gov |
| (2-Aminocyclopropyl)phenyl Derivatives | PET Imaging (LSD1 in the brain) | Identified a lead compound with high selectivity and suitable properties for brain imaging. acs.org |
| 1-(2,5-Dimethoxyphenyl)-2-aminoethanol Derivatives | Adrenergic Receptors | Structural modifications significantly influence the alpha-stimulating and alpha-blocking activity. nih.gov |
| 2-Amino-2-(4-chlorophenyl)ethanol Derivatives | Antimicrobial/Anticancer | Thiazole and quinazolinone derivatives show potential antimicrobial and anticancer activities. |
Enhanced Environmental Mitigation Strategies for Industrial Applications
The industrial use of this compound, particularly in the synthesis of dyes and pharmaceuticals, necessitates the development of effective environmental mitigation strategies. nih.govyoutube.com Wastewater from these industries can contain aniline (B41778) and its derivatives, which are toxic and require treatment before discharge. nih.gov
Advanced Oxidation Processes (AOPs) are a promising technology for the degradation of organic pollutants in wastewater. mdpi.com Methods such as Fenton and ozone oxidation have been shown to be effective in breaking down recalcitrant organic compounds, including dyes and aniline derivatives. nih.govmdpi.com The cobalt ferrite/peracetic acid system is another emerging AOP that has demonstrated high efficiency in degrading aniline and other pollutants. mdpi.com
Biological treatment methods offer a more environmentally friendly and cost-effective alternative. mdpi.com Microorganisms, such as certain strains of Pseudomonas, have been shown to biodegrade aminophenols and other aromatic compounds. nih.govnih.gov Mycoremediation, using fungi, is another low-cost and natural approach for dye removal from wastewater. nih.gov In addition to end-of-pipe treatments, a focus on cleaner production and life cycle assessments can help minimize the environmental footprint of processes involving this compound from the outset. reachemchemicals.com
Table 4: Environmental Mitigation Strategies for Industrial Wastewater
| Strategy | Description | Advantages |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Use of highly reactive species (e.g., hydroxyl radicals) to degrade pollutants. mdpi.com | High efficiency in degrading a wide range of organic compounds. nih.gov |
| Biological Treatment | Use of microorganisms (bacteria, fungi) to metabolize pollutants. mdpi.com | Cost-effective, environmentally friendly, and can lead to complete mineralization. mdpi.com |
| Adsorption | Use of materials like activated carbon or modified clays (B1170129) to remove pollutants from water. | Effective for removing a variety of organic pollutants. |
| Membrane Filtration | Physical separation of pollutants from water using semi-permeable membranes. nih.gov | Can remove a broad range of contaminants. nih.gov |
| Cleaner Production Assessment | Systematic approach to identify and implement measures to reduce waste and emissions at the source. youtube.com | Prevents pollution, conserves resources, and can improve economic efficiency. youtube.com |
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for preparing 2-[(2-Aminophenyl)amino]ethanol, and what reagents are critical for its reduction steps?
- Methodological Answer : The compound is typically synthesized via reductive amination or nitro-group reduction. A primary route involves reducing nitro precursors (e.g., 2-nitroaniline derivatives) using sodium borohydride (NaBH₄) in ethanol or hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst . For example, hydrogenation of 2-nitro-N-(2-hydroxyethyl)aniline under 50 psi H₂ at 60°C yields the target compound. Key reagents include:
| Reagent | Role | Conditions |
|---|---|---|
| NaBH₄ | Reducing agent | Ethanol, 25–50°C |
| Pd/C (5–10%) | Catalyst | H₂ pressure (30–60 psi) |
| Ethanol/Water | Solvent system | pH 7–9 (buffered) |
- Critical Note : Impurities like unreacted nitro intermediates require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms amine (-NH₂) and ethanol (-CH₂CH₂OH) groups. Aromatic protons appear as doublets (δ 6.5–7.2 ppm), while the ethanol chain shows signals at δ 3.6–4.1 ppm .
- HPLC : Purity analysis using C18 columns (acetonitrile/water + 0.1% TFA) at 254 nm. Retention time typically 8–10 minutes .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 167.1 .
- Melting Point : 140–145°C (decomposition observed above 150°C) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the yield of this compound during catalytic hydrogenation?
- Data Contradiction Analysis : Studies report conflicting optimal conditions:
- High Polarity Solvents (e.g., Ethanol/Water) : Improve solubility of nitro precursors but may reduce Pd/C catalyst activity due to competitive adsorption .
- Low Polarity Solvents (e.g., THF) : Enhance catalyst efficiency but limit substrate solubility, leading to incomplete reactions .
- Temperature : Yields plateau at 60°C (75–80% yield), while higher temperatures (>70°C) promote side reactions (e.g., over-reduction to ethylenediamine derivatives) .
- Resolution : Use a mixed solvent system (e.g., ethanol/THF 3:1) at 55–60°C with 10% Pd/C for balanced solubility and catalyst performance.
Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during storage or experimental use?
- Experimental Design :
- Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the amine group .
- Buffered Solutions : Use phosphate buffer (pH 6.5–7.5) in aqueous experiments to stabilize the ethanolamine moiety .
- Additives : Include radical scavengers (e.g., BHT at 0.1 mM) to inhibit dimerization via free-radical pathways .
Q. How does the compound’s structure enable its application in synthesizing bioactive heterocycles (e.g., benzothiazoles or imidazoles)?
- Mechanistic Insight : The 2-aminophenyl group acts as a nucleophile in cyclocondensation reactions. For example:
- Benzothiazole Synthesis : React with CS₂ in DMF to form 2-aminobenzothiazole derivatives (antimicrobial activity reported) .
- Imidazole Derivatives : Condensation with aldehydes/ketones under acidic conditions yields imidazole-based anticancer agents (e.g., 2-(2,4,5-triphenylimidazol-1-yl)ethanol) .
Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes like tyrosinase (PDB ID: 2Y9X) with ΔG ≈ -7.2 kcal/mol .
- DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gap ≈ 4.3 eV) .
Contradictory Findings and Resolutions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
